Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-
Description
The compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- (hereafter referred to as Compound X) belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene core. Its structure includes three key substituents:
- 3'-methyl: A methyl group at the 3' position.
- 6'-(methylpropylamino): A branched alkylamino group at the 6' position.
- 2'-(phenylamino): An aniline-derived substituent at the 2' position.
These substituents modulate its physicochemical properties, such as solubility, fluorescence, and biological activity.
Properties
IUPAC Name |
2'-anilino-3'-methyl-6'-[methyl(propyl)amino]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O3/c1-4-16-33(3)22-14-15-25-29(18-22)35-28-17-20(2)27(32-21-10-6-5-7-11-21)19-26(28)31(25)24-13-9-8-12-23(24)30(34)36-31/h5-15,17-19,32H,4,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDYAGBYAYPNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888242 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92409-09-1 | |
| Record name | 3′-Methyl-6′-(methylpropylamino)-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92409-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092409091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies
- Precursor Design : A phthalide derivative (e.g., 3-hydroxyisobenzofuran-1(3H)-one) is condensed with a diaryl ether under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the spiro junction.
- Organocatalytic Approaches : Asymmetric synthesis reviewed by Rios et al. (2012) highlights the use of proline-derived catalysts for enantioselective spirocyclization, though racemic synthesis suffices for non-chiral targets.
Table 1: Comparison of Cyclization Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 65–75 | 90–95 |
| Base-catalyzed | K₂CO₃ | 55–60 | 85–90 |
| Organocatalytic | L-Proline | 70–80 | 95–98 |
Purification and Characterization
High-purity isolates are critical for application. Methods include:
- Column chromatography : Silica gel with EtOAc/hexane gradients.
- Recrystallization : From ethanol/water mixtures.
- HPLC : C18 columns with acetonitrile/water mobile phases.
Table 3: Purity Metrics Post-Purification
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98.5 | 60–70 |
| Recrystallization | 99.2 | 50–55 |
| HPLC | 99.9 | 40–45 |
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at the 2', 3', and 6' positions necessitate protecting group strategies.
- Scalability : Pd-catalyzed methods face cost barriers; alternatives like photoredox catalysis are under exploration.
- Yield Improvements : Combining one-pot cyclization and amination steps could streamline synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives exhibit promising anticancer properties. For instance, derivatives like spiro[indole-3,5'-isoxazoles] have demonstrated the ability to reduce cell viability and induce differentiation in neuroblastoma cells, suggesting potential as therapeutic agents for cancer treatment.
1.2 Neuroprotective Effects
Certain derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds within this class have shown the ability to modulate neuroinflammatory responses, which may be beneficial in treating conditions such as Alzheimer's disease.
Materials Science Applications
2.1 Leuco Fluoran Dyes
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are utilized in the synthesis of leuco fluoran dyes, which are important in various applications such as pH indicators and fluorescent markers. The halogenated derivatives of these compounds have been synthesized and characterized, revealing their thermal properties and potential for use in thermally responsive materials.
2.2 Organic Electronics
The unique electronic properties of spiro compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is of particular interest in this field.
Synthetic Chemistry Applications
3.1 One-Pot Synthesis Methods
The development of efficient synthetic methods for spiro compounds has expanded their accessibility for research and industrial applications. A notable one-pot synthesis route involves the condensation of ninhydrin with amino-naphthoquinones, yielding various derivatives that could be further explored for pharmaceutical applications or as organic materials.
Environmental Considerations
4.1 Ecotoxicological Assessments
Some spiro compounds have been flagged for environmental assessments due to their persistence and potential toxicity to aquatic organisms. For example, Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives have been included in ecological risk assessments due to their bioaccumulation potential and inherent toxicity, highlighting the need for responsible management in commercial applications .
Case Study 1: Anticancer Research
A study conducted on spiro[indole-3,5'-isoxazoles] demonstrated significant anticancer activity against neuroblastoma cells, showing a reduction in cell viability by over 50% at specific concentrations. This underscores the potential of spiro compounds as lead structures for drug development aimed at cancer therapies.
Case Study 2: Material Properties
Research on halogenated spiro derivatives revealed that these compounds exhibit unique thermal stability and fluorescence properties that make them ideal candidates for use in advanced dye applications and organic electronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between Compound X and related spiroxanthene derivatives:
*Note: Compound X's formula is inferred from analogs (e.g., C₃₅H₃₄N₂O₃ in ) but may vary due to methylpropylamino branching.
Physicochemical Properties
- Solubility: The phenylamino group at 2' enhances hydrophobicity compared to hydroxylated analogs like fluorescein, which is water-soluble due to its 3',6'-dihydroxy groups .
- Fluorescence: Diethylamino-substituted derivatives (e.g., 3',6'-bis(diethylamino)) exhibit strong fluorescence, used in metal ion sensing . Compound X’s methylpropylamino group may reduce quantum yield compared to diethylamino analogs due to steric effects .
- Thermal Stability: Branched alkylamino groups (e.g., methylpropylamino) improve thermal stability over linear chains, as seen in tert-butyl-substituted analogs (e.g., C₂₈H₂₉NO₃ in ) .
Biological Activity
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, specifically the derivative 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-, is a complex organic compound characterized by its unique spirocyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and antimicrobial applications.
Structure and Properties
The compound features a fused bicyclic system comprising an isobenzofuran moiety and a xanthenone structure. The presence of various functional groups, such as methyl, propylamino, and phenylamino, enhances its chemical reactivity and biological activity.
Biological Activity
Research indicates that derivatives of spiro compounds exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that spiro compounds can inhibit the proliferation of various cancer cell lines. This activity is often linked to their ability to interfere with cellular signaling pathways or induce apoptosis in cancer cells. For instance, derivatives similar to Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one have been demonstrated to reduce viability in human colon carcinoma and prostate carcinoma cells .
- Antimicrobial Activity : Some spiro compounds have been reported to possess antibacterial and antifungal properties. These activities are attributed to the electron-rich aromatic systems within their structures, which allow them to interact effectively with microbial targets .
The mechanism of action for Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives is not fully elucidated but may involve:
- Interference with Cellular Signaling : The compound may disrupt key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various biochemical pathways.
Research Findings and Case Studies
Several studies have focused on the biological activity of spiro compounds:
- Anticancer Activity Study : A study on a related compound demonstrated that it significantly inhibited the growth of neuroblastoma cells, indicating potential therapeutic applications in cancer treatment .
- Antimicrobial Efficacy : Research has shown that certain derivatives exhibit antimicrobial properties against various pathogens, highlighting their potential as new antibiotics .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spironolactone | Steroidal spiro structure | Diuretic and antihypertensive |
| Spiropentadiene | Bicyclic structure with high strain | Reactive intermediates in organic synthesis |
| Spirooxindole derivatives | Fused indole systems | Anticancer activity through various mechanisms |
The unique combination of functional groups in Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one provides distinct biological properties compared to these similar compounds.
Synthesis Methods
The synthesis of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : These are used to construct the core spirocyclic structure.
- Electrophilic Aromatic Substitution : This allows for the introduction of various substituents that enhance biological activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this spiroxanthene derivative?
The synthesis typically involves multi-step organic reactions, including condensation of isobenzofuranone and xanthene derivatives under controlled conditions. Key steps include:
- Catalysts : Lewis acids (e.g., BF₃ or AlCl₃) are used to facilitate cyclization .
- Inert Atmosphere : Reactions are conducted under nitrogen or argon to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography or recrystallization is employed to isolate the product, with yields optimized via temperature control (60–80°C) .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- LC/MS : Identifies oxidized byproducts and confirms molecular weight (e.g., peroxyl radical-induced degradation products) .
- ¹H/¹³C NMR : Resolves spirocyclic and substituent environments (e.g., phenylamino and methylpropylamino groups) .
- Fluorescence Spectroscopy : Validates photophysical properties (e.g., excitation/emission maxima) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Oxidation : Unwanted quinone derivatives form if oxygen is present; use of inert atmospheres and antioxidants (e.g., BHT) is critical .
- Hydrolysis : The lactone ring in the spiro structure is sensitive to acidic/basic conditions; pH-neutral solvents (e.g., THF) are preferred .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the xanthene ring) influence fluorescence quantum yield?
- Electron-Donating Groups : Amino groups (e.g., methylpropylamino) enhance fluorescence by stabilizing excited states via resonance.
- Steric Effects : Bulky substituents (e.g., phenylamino at C2') may reduce quantum yield by restricting planarization of the xanthene ring .
- Methodological Insight : Compare derivatives using time-resolved fluorescence decay assays to quantify radiative/non-radiative pathways .
Q. Can this compound serve as a fluorescent probe for measuring antioxidant capacity in biological systems?
- ORAC Assay : The compound’s hydrogen atom transfer (HAT) mechanism allows quantification of chain-breaking antioxidants against peroxyl radicals. Fluorescein analogs show linear dose-response curves (0–50 μM Trolox equivalents) .
- Validation : Cross-validate with LC/MS to identify radical adducts and confirm mechanistic fidelity .
Q. What is the compound’s interaction mechanism with cellular targets, and how does this inform therapeutic potential?
- Fluorescence Imaging : Localizes in lipid membranes due to hydrophobic spirocyclic core; used to track ROS in live cells .
- Anti-Inflammatory/Anticancer Activity : Derivatives inhibit COX-1/COX-2 or topoisomerase II, validated via enzyme kinetics and cell viability assays (IC₅₀ values in μM range) .
- Caution : Dose-dependent cytotoxicity requires careful optimization in in vivo models .
Methodological Best Practices
- Synthetic Reproducibility : Document catalyst loading (5–10 mol%) and reaction time (12–24 hr) to ensure batch consistency .
- Assay Design : For antioxidant studies, include positive controls (e.g., ascorbic acid) and calibrate fluorescence quenching against standardized radical sources (e.g., AAPH) .
- Data Contradiction Analysis : When fluorescence data conflicts with LC/MS results, re-examine sample preparation for photobleaching or aggregation artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
